![molecular formula C21H17NO3 B263142 benzyl N-(3-benzoylphenyl)carbamate](/img/structure/B263142.png)
benzyl N-(3-benzoylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-benzoylphenyl)carbamate, commonly known as BNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPC is a carbamate compound that has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
BNPC has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. BNPC has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antibacterial and antifungal properties. BNPC has been shown to inhibit the growth of various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of BNPC is not fully understood. However, it is believed that BNPC inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. BNPC has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
BNPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. BNPC has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BNPC in lab experiments is its potential applications in various fields of scientific research. BNPC has shown promising results in various studies, and its potential applications are still being explored. However, one limitation of using BNPC in lab experiments is its toxicity. BNPC has been shown to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are various future directions for research on BNPC. One direction is to explore its potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. Another direction is to study its toxicity and potential side effects in more detail. Furthermore, the mechanism of action of BNPC needs to be further explored to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BNPC is a chemical compound that has shown promising results in various fields of scientific research. It has potential applications in the treatment of various diseases such as cancer, bacterial and fungal infections, and inflammation. However, its toxicity and potential side effects need to be further explored. Overall, BNPC is a compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
BNPC can be synthesized through a reaction between benzylamine and 3-benzoylphenyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The reaction mixture is then stirred for several hours at room temperature until the product is formed. The product is then purified through recrystallization using a suitable solvent.
Eigenschaften
Molekularformel |
C21H17NO3 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
benzyl N-(3-benzoylphenyl)carbamate |
InChI |
InChI=1S/C21H17NO3/c23-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-21(24)25-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
InChI-Schlüssel |
JIIAPEPUDYEMFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.